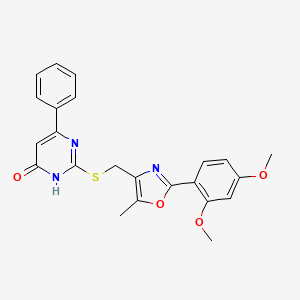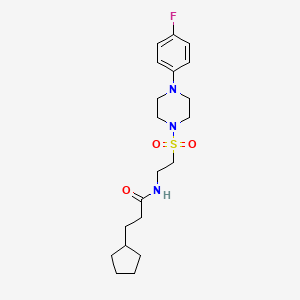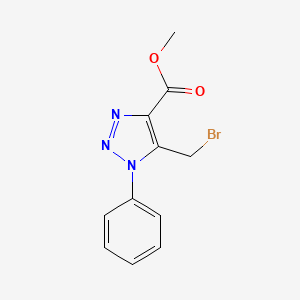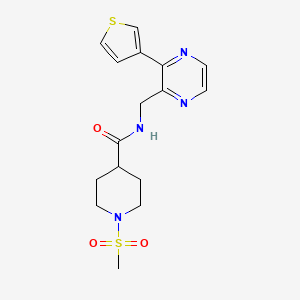![molecular formula C24H23N3O2 B2659426 N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide CAS No. 850931-43-0](/img/structure/B2659426.png)
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide” is a complex organic molecule. It contains an imidazo[1,2-a]pyridine core, which is a bicyclic structure consisting of an imidazole ring fused with a pyridine ring . This core is substituted with a 4-methoxyphenyl group and a 3-phenylpropanamide group .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied. A common method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, and environmentally benign .Molecular Structure Analysis
The molecular formula of the compound is C23H20ClN3O3 . The compound has a complex structure with multiple aromatic rings and a variety of functional groups, including an amide group and a methoxy group .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo a variety of chemical reactions. They have been synthesized using various methods, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical and Chemical Properties Analysis
The compound has a molecular weight of 421.9 g/mol . It has a computed XLogP3-AA value of 5.6, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors .Scientific Research Applications
Antiparasitic Activity
Research on derivatives of 2-phenylimidazo[1,2-a]pyridinum salts, closely related to the compound , has shown promising antiparasitic activity. These compounds, particularly those with substituted hydrazone and heterocyclic functionality, have been evaluated for their efficacy against Trypanosoma rhodesiense, causing trypanosomiasis or sleeping sickness. The most potent compounds achieved 100% survival in infected mice at low doses, indicating their potential as antiparasitic agents (Sundberg et al., 1990).
Cancer Chemotherapy
Novel selenylated imidazo[1,2-a]pyridines have been synthesized with the aim of discovering effective treatments for breast cancer. These compounds, such as IP-Se-05 and IP-Se-06, showed significant cytotoxicity against MCF-7 cells, a type of breast cancer cell line. The compounds induced cell death through apoptosis and demonstrated the potential for being developed as antiproliferative agents for breast cancer chemotherapy (Almeida et al., 2018).
Enzyme Inhibition
Research into the development of selective and orally efficacious inhibitors of the Met kinase superfamily, which is implicated in various cancers, led to the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides. These inhibitors show promise due to their selectivity and oral efficacy, making them potential candidates for cancer therapy. The development process involved optimizing the balance between enzyme potency, solubility, and kinase selectivity, culminating in compounds with excellent in vivo efficacy and favorable pharmacokinetic profiles (Schroeder et al., 2009).
Future Directions
Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Therefore, the development of new synthetic methods and the exploration of their biological activities are potential future directions in this field .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-17-14-15-27-21(16-17)25-23(19-9-11-20(29-2)12-10-19)24(27)26-22(28)13-8-18-6-4-3-5-7-18/h3-7,9-12,14-16H,8,13H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHUROSIHHOPCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)CCC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-Cyano-1-cyclopropylethyl)-2-[[(2R,3S)-1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl-methylamino]acetamide](/img/structure/B2659347.png)




![(E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2659354.png)


![N-(3-cyanothiolan-3-yl)-2-[(3-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2659363.png)
![1-Morpholino-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2659364.png)

![1,2-Dimethylimidazo[4,5-c]pyridine-7-carbaldehyde](/img/structure/B2659366.png)
